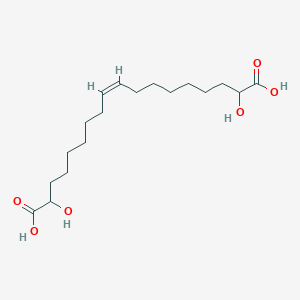
cis-2,17-Dihydroxy-9-octadecenedioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2,17-Dihydroxy-9-octadecenedioic Acid: is a dicarboxylic acid with two hydroxyl groups and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,17-Dihydroxy-9-octadecenedioic Acid typically involves the hydroxylation of oleic acid derivatives. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the correct geometric configuration of the double bond and the placement of hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve bioconversion processes using microbial strains. For example, certain strains of Candida tropicalis have been used to convert oleic acid into the desired compound through enzymatic reactions .
Analyse Des Réactions Chimiques
Types of Reactions: cis-2,17-Dihydroxy-9-octadecenedioic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated dicarboxylic acids.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: cis-2,17-Dihydroxy-9-octadecenedioic Acid is used as an intermediate in the synthesis of various complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound can be used to study metabolic pathways involving fatty acids and their derivatives.
Mécanisme D'action
The mechanism of action of cis-2,17-Dihydroxy-9-octadecenedioic Acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl groups and the double bond play crucial roles in its reactivity and binding affinity. The molecular targets and pathways involved include those related to fatty acid metabolism and signaling .
Comparaison Avec Des Composés Similaires
- 3-hydroxy-Δ9-cis-1,18-octadecenedioic acid
- cis-9,10-Dihydroxystearic acid
- cis-9,10-Epoxystearic acid
Comparison: cis-2,17-Dihydroxy-9-octadecenedioic Acid is unique due to the specific placement of hydroxyl groups and the double bond. This configuration imparts distinct chemical properties and reactivity compared to similar compounds. For example, 3-hydroxy-Δ9-cis-1,18-octadecenedioic acid has a different hydroxyl group placement, leading to variations in its chemical behavior and applications .
Propriétés
Formule moléculaire |
C18H32O6 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(Z)-2,17-dihydroxyoctadec-9-enedioic acid |
InChI |
InChI=1S/C18H32O6/c19-15(17(21)22)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(20)18(23)24/h1-2,15-16,19-20H,3-14H2,(H,21,22)(H,23,24)/b2-1- |
Clé InChI |
VUMVUTUEGSVYTI-UPHRSURJSA-N |
SMILES isomérique |
C(CCCC(C(=O)O)O)CC/C=C\CCCCCCC(C(=O)O)O |
SMILES canonique |
C(CCCC(C(=O)O)O)CCC=CCCCCCCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B13722972.png)

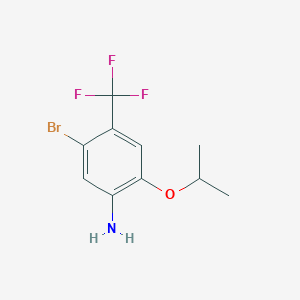
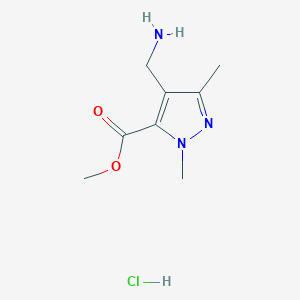
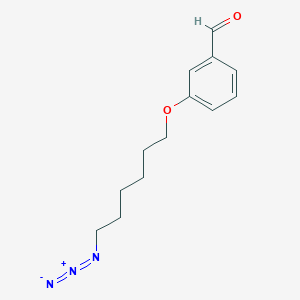
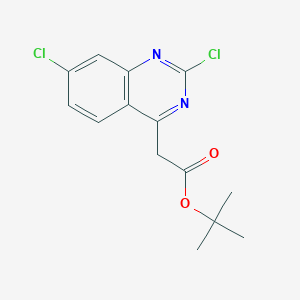
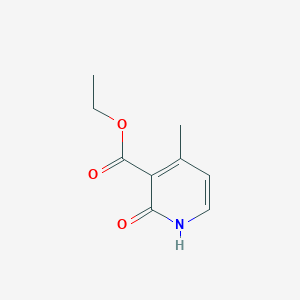

![Ethyl 4'-(1-aminoethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13723019.png)
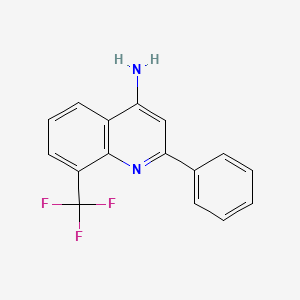
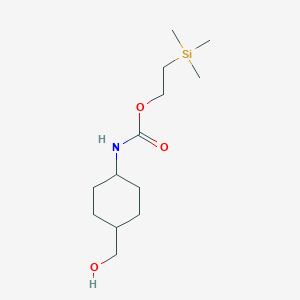
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13723036.png)
![2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13723056.png)
